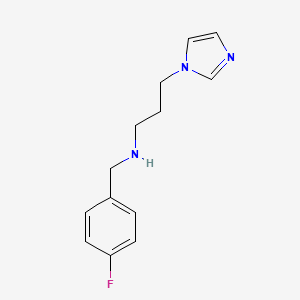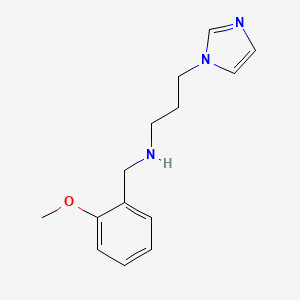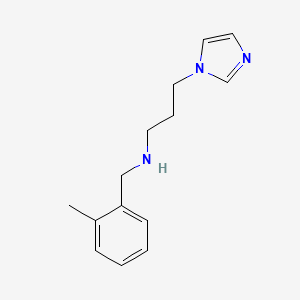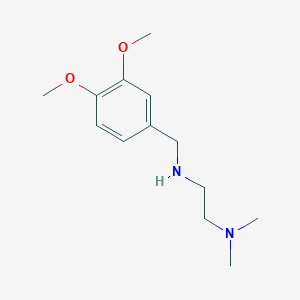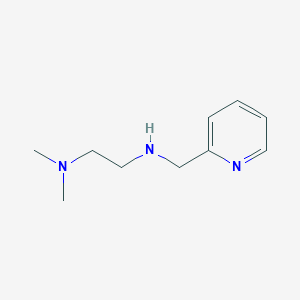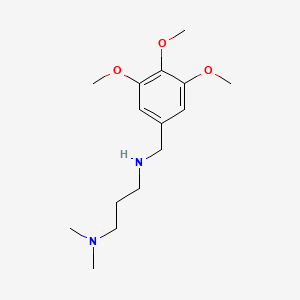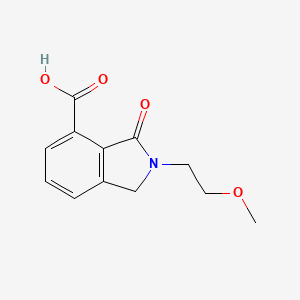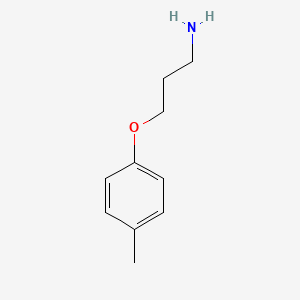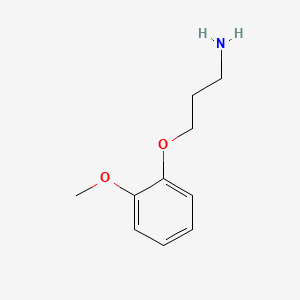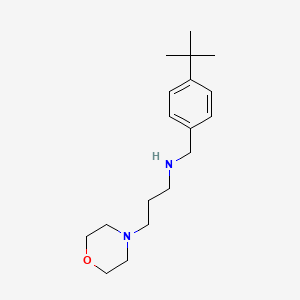![molecular formula C12H15N3O B1306436 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957483-12-4](/img/structure/B1306436.png)
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine typically involves the reaction of 4-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Análisis De Reacciones Químicas
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrazole moiety.
Major Products: The major products formed depend on the specific reagents and conditions used in these reactions.
Aplicaciones Científicas De Investigación
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can be compared with other similar compounds such as:
4-Methoxyphenethyl alcohol: Similar in structure but lacks the pyrazole ring.
1-(4-Methoxyphenyl)ethanone: Another related compound with different functional groups.
Phenylquinolines: Compounds with a quinoline moiety substituted with a phenyl group.
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(15-12(13)7-8-14-15)10-3-5-11(16-2)6-4-10/h3-9H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNFFDOIHTQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
